4-Fluoro-2-iodobenzyl alcohol 4-Fluoro-2-iodobenzyl alcohol
Brand Name: Vulcanchem
CAS No.: 937649-01-9
VCID: VC5889182
InChI: InChI=1S/C7H6FIO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2
SMILES: C1=CC(=C(C=C1F)I)CO
Molecular Formula: C7H6FIO
Molecular Weight: 252.027

4-Fluoro-2-iodobenzyl alcohol

CAS No.: 937649-01-9

Cat. No.: VC5889182

Molecular Formula: C7H6FIO

Molecular Weight: 252.027

* For research use only. Not for human or veterinary use.

4-Fluoro-2-iodobenzyl alcohol - 937649-01-9

Specification

CAS No. 937649-01-9
Molecular Formula C7H6FIO
Molecular Weight 252.027
IUPAC Name (4-fluoro-2-iodophenyl)methanol
Standard InChI InChI=1S/C7H6FIO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2
Standard InChI Key VRWAPLMYVQHMSE-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)I)CO

Introduction

Chemical Identity and Physicochemical Properties

Structural and Molecular Characteristics

The compound features a benzyl alcohol backbone substituted with fluorine at the para-position and iodine at the ortho-position. Key properties include:

PropertyValueSource
Molecular formulaC₇H₆FIO
Molecular weight252.02 g/mol
CAS number937649-01-9
Melting point89–92°C (lit.)
Boiling point288.3°C (predicted)
Density1.9 g/cm³

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.57 (dd, J = 8.0, 2.6 Hz, 1H), 7.33 (dd, J = 8.5, 5.8 Hz, 1H), 7.04 (td, J = 8.5, 2.7 Hz, 1H), 4.63 (d, J = 6.1 Hz, 2H), 2.07 (t, J = 6.1 Hz, 1H) .

  • ¹³C NMR (CDCl₃): δ 163.1 (d, J = 247.8 Hz), 145.0 (d, J = 6.9 Hz), 140.1 (d, J = 7.6 Hz), 116.4 (d, J = 22.0 Hz), 115.5 (d, J = 23.4 Hz), 89.1 (d, J = 2.7 Hz), 68.8 .

Synthesis and Reactivity

Synthetic Routes

4-Fluoro-2-iodobenzyl alcohol is typically synthesized via:

  • Reduction of 4-Fluoro-2-iodobenzaldehyde:
    Sodium borohydride (NaBH₄) in ethanol reduces the aldehyde to the corresponding alcohol .

    4-Fluoro-2-iodobenzaldehydeNaBH4,EtOH4-Fluoro-2-iodobenzyl alcohol\text{4-Fluoro-2-iodobenzaldehyde} \xrightarrow{\text{NaBH}_4, \text{EtOH}} \text{4-Fluoro-2-iodobenzyl alcohol}
  • Halogen Exchange Reactions:
    Substitution of bromine or chlorine in precursor molecules using iodide sources .

Key Reactivity

  • Suzuki–Miyaura Coupling: The iodine substituent facilitates palladium-catalyzed cross-coupling with boronic acids, enabling access to biaryl structures .

  • Nucleophilic Substitution: The hydroxyl group can be functionalized via Mitsunobu reactions or esterification .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing dopamine transporter inhibitors, such as JJC8-091, which are investigated for treating psychostimulant use disorders . Its iodine moiety is critical for radioisotope labeling in positron emission tomography (PET) tracers .

Materials Science

In palladium-catalyzed cyclization reactions, it forms spirocyclic compounds like 3H-spiro[isobenzofuran-1,3′-isochroman], which are valuable in materials chemistry .

Hazard StatementPrecautionary Measure
H302 (Harmful if swallowed)Avoid ingestion; use PPE .
H315 (Causes skin irritation)Wear gloves and lab coats .
H335 (May cause respiratory irritation)Use fume hood .
SupplierPurityPackagingPrice
TRC97%500 mg$175
Crysdot97%25 g$1,024
AHH97%1 g$950

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